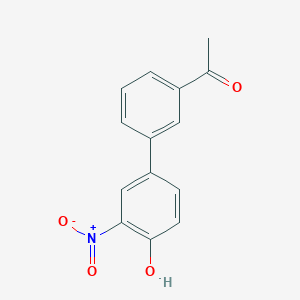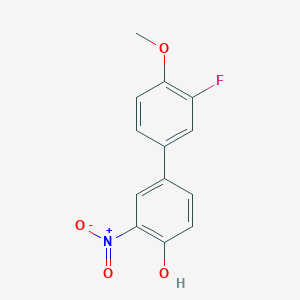
4-(4-Methylthiophenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylthiophenyl)-2-nitrophenol (4-MTPN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MTPN is a nitrophenol derivative that is used as a reagent in organic synthesis, and has been found to have numerous biochemical and physiological effects when used in laboratory experiments.
科学研究应用
4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications, such as in the study of drug metabolism, drug toxicity, and drug delivery. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to study the toxicity of drugs by measuring their metabolic activation. Furthermore, 4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used as a model compound to study drug delivery systems, such as nanoparticles and liposomes, which are used to deliver drugs to specific parts of the body.
作用机制
The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% is not completely understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can be metabolized to form reactive intermediates, which can bind to and activate other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to have some effects on the body. It has been found to increase the activity of cytochrome P450 enzymes, which can lead to increased metabolism of drugs in the body. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and damage to cells.
实验室实验的优点和局限性
The use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Furthermore, it is relatively safe to use, as it is not toxic at the concentrations used in laboratory experiments. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can lead to inaccurate results.
未来方向
There are numerous potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in scientific research. It could be used to study the metabolism and toxicity of other drugs, as well as to study drug delivery systems. Additionally, it could be used to study the effects of oxidative stress on cells, and to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for detoxification.
合成方法
The synthesis of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% involves several steps. The first step is to prepare the starting material, 4-methylthiophenol, by reacting 4-methylthiophenol with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The next step is to nitrate the 4-methylthiophenol to form 4-methylthiophenyl nitrate. This is done by reacting the 4-methylthiophenol with a nitrating agent such as nitric acid or sulfuric acid. The final step is to reduce the nitrate to form 4-(4-Methylthiophenyl)-2-nitrophenol, 95%. This is done by reacting the 4-methylthiophenyl nitrate with a reducing agent such as sodium borohydride or sodium cyanoborohydride.
属性
IUPAC Name |
4-(4-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAGSAUCVWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylthiophenyl)-2-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














